1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine
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Overview
Description
1-[(1S,6R)-7-methyl-3-azabicyclo[410]heptan-1-yl]methanamine is a bicyclic amine compound with a unique structure that includes a seven-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative under acidic or basic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, using readily available starting materials and scalable reaction conditions. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,6R)-1-methyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate: This compound shares a similar bicyclic structure but with different functional groups.
[(1Z,3S)-3-methyl-1-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]penta-1,4-dien-3-yl] acetate: Another bicyclic compound with a different set of substituents.
Uniqueness
1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine is unique due to its specific arrangement of atoms and the presence of the methanamine group. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine |
InChI |
InChI=1S/C8H16N2/c1-6-7-2-3-10-5-8(6,7)4-9/h6-7,10H,2-5,9H2,1H3/t6?,7-,8+/m1/s1 |
InChI Key |
GIAQHTVVTIWESP-VVXQKDJTSA-N |
Isomeric SMILES |
CC1[C@@H]2[C@]1(CNCC2)CN |
Canonical SMILES |
CC1C2C1(CNCC2)CN |
Origin of Product |
United States |
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